molecular formula C19H20N2O2 B5249221 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No.: B5249221
M. Wt: 308.4 g/mol
InChI Key: ACZNGDWGMLDTLF-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzoxazole ring substituted with a 4-methylphenyl group and a pentanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with 4-Methylphenyl Group:

    Attachment of Pentanamide Side Chain: The final step involves the acylation of the benzoxazole derivative with pentanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide can be compared with other benzoxazole derivatives, such as:

    2-(4-methylphenyl)benzoxazole: Lacks the pentanamide side chain, which may affect its biological activity and solubility.

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide: Contains a chlorine substituent instead of a methyl group, which can influence its reactivity and interactions with biological targets.

    N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide: Features a methoxy group, which may alter its electronic properties and pharmacokinetic profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide side chain, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-4-5-18(22)20-15-10-11-17-16(12-15)21-19(23-17)14-8-6-13(2)7-9-14/h6-12H,3-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZNGDWGMLDTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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